molecular formula C19H22N4 B384485 1-(Butan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 612523-02-1

1-(Butan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B384485
CAS No.: 612523-02-1
M. Wt: 306.4g/mol
InChI Key: GTNCGHTYVKUQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Butan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[1,2-a]benzimidazole core, which is a fused heterocyclic system containing nitrogen atoms, making it a significant scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with ethyl 4,4,4-trifluorobut-2-inoate, followed by further functionalization to introduce the butan-2-ylamino and propyl groups .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(Butan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Butan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Uniqueness: 1-(Butan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological properties and enhances its potential as a therapeutic agent .

Properties

IUPAC Name

1-(butan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-4-8-14-11-18(21-13(3)5-2)23-17-10-7-6-9-16(17)22-19(23)15(14)12-20/h6-7,9-11,13,21H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNCGHTYVKUQEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC(C)CC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.